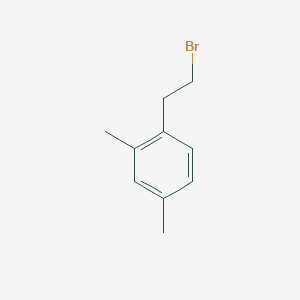

1-(2-Bromoethyl)-2,4-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHQCKKCEUTNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69919-99-9 | |

| Record name | 1-(2-bromoethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance Within Halogenated Aromatic Systems

Halogenated organic compounds are of fundamental importance in modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules. The strategic incorporation of halogens like bromine into an aromatic system allows for precise control over the molecule's electronic properties, reactivity, and lipophilicity. These characteristics are critical in various applications, from the synthesis of pharmaceuticals and agrochemicals to the development of new materials. numberanalytics.com

The carbon-halogen bond, in this case, a carbon-bromine bond, is a key functional group that can be transformed into various other functionalities through reactions such as nucleophilic substitution, elimination, and organometallic coupling reactions. bloomtechz.com Halogenated compounds are frequently used as intermediates in multi-step syntheses to construct complex molecular frameworks. The presence of a halogen can enhance the pharmacological activity of drug molecules and improve their bioavailability and chemical stability.

Specifically, compounds like 1-(2-bromoethyl)-2,4-dimethylbenzene, which possess a halogen on an alkyl side chain attached to an aromatic ring, are valuable intermediates. The bromoethyl group acts as a reactive handle, allowing for the introduction of various nucleophiles to build more complex structures, while the dimethylbenzene core provides a scaffold that can be further functionalized if necessary.

Scope of Academic Inquiry for 1 2 Bromoethyl 2,4 Dimethylbenzene

While specific academic literature on 1-(2-bromoethyl)-2,4-dimethylbenzene is not extensive, the scope of inquiry can be inferred from research on analogous compounds. The primary area of interest for such a molecule lies in its utility as a synthetic intermediate. The reactivity of the bromoethyl group is of central importance.

Research on similar compounds, such as (2-bromoethyl)benzene, highlights their role in various chemical transformations. bloomtechz.com These include:

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. For instance, reaction with alcohols in the presence of a base can form ethers via the Williamson ether synthesis, a reaction valuable in the fragrance and pharmaceutical industries. bloomtechz.com

Elimination Reactions: Treatment with a strong base can lead to the elimination of hydrogen bromide, forming the corresponding styrene (B11656) derivative.

Grignard Reactions: The compound can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic reagent can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters. bloomtechz.com

The dimethylbenzene (or xylene) moiety also influences the compound's properties and potential applications. Research into functionalized xylenes (B1142099) is an active area, with applications in materials science, particularly in the synthesis of polymers and specialty chemicals. d-nb.infonih.gov The substitution pattern on the aromatic ring can affect the regioselectivity of further reactions on the ring itself.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-(2-Bromoethyl)-2,4-dimethylbenzene, the spectrum is expected to show distinct signals for the aromatic protons, the ethyl side chain, and the two methyl groups. The integration of these signals would correspond to the number of protons in each environment (3H aromatic, 4H ethyl, 6H methyl).

The aromatic region would display complex splitting patterns for the three protons on the benzene (B151609) ring. The ethyl group protons would appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The two methyl groups on the ring are in different chemical environments and would therefore appear as two distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (1H) | ~7.10 | Singlet or narrow doublet |

| Aromatic-H (1H) | ~6.95 | Doublet |

| Aromatic-H (1H) | ~6.90 | Doublet |

| -CH₂-Ar (2H) | ~3.15 | Triplet |

| -CH₂-Br (2H) | ~3.55 | Triplet |

| Ar-CH₃ (3H) | ~2.30 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment. fiveable.melibretexts.org Due to the unsymmetrical substitution pattern of this compound, all ten carbon atoms are chemically distinct and should produce ten unique signals in the ¹³C NMR spectrum. docbrown.info The sp²-hybridized carbons of the benzene ring are expected to resonate in the downfield region (120-140 ppm), while the sp³-hybridized carbons of the ethyl and methyl groups will appear in the upfield region (15-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic C-1 | ~136.5 |

| Quaternary Aromatic C-2 | ~136.0 |

| Aromatic CH C-3 | ~131.5 |

| Quaternary Aromatic C-4 | ~135.0 |

| Aromatic CH C-5 | ~127.0 |

| Aromatic CH C-6 | ~129.5 |

| -CH₂-Ar | ~35.0 |

| -CH₂-Br | ~32.0 |

| Ar-CH₃ (at C-2) | ~19.0 |

Note: Predicted values are based on established substituent effects on benzene rings.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene signals of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni.lu The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. wikipedia.orglibretexts.org

For this compound (C₁₀H₁₃Br), the molecular ion peak (M⁺) would appear as a doublet with approximately equal intensity, which is characteristic of compounds containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways would likely include:

Loss of a bromine radical (M - Br) : Cleavage of the C-Br bond.

Benzylic cleavage : Loss of the •CH₂Br radical to form a highly stable dimethyl-ethylbenzene cation. This fragment is often the base peak in the spectrum.

Tropylium ion formation : Rearrangement of the benzylic cation to a stable tropylium-like ion is a common fragmentation pathway for alkylbenzenes. libretexts.org

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [C₁₀H₁₃⁷⁹Br]⁺ | 212.0201 | Molecular Ion |

| [C₁₀H₁₃⁸¹Br]⁺ | 214.0180 | Molecular Ion Isotope |

| [C₁₀H₁₃]⁺ | 133.1017 | Loss of •Br |

Note: Exact masses are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification in Context of Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.melumenlearning.com This technique is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of a reactant's characteristic peak (e.g., an O-H stretch from an alcohol precursor) and the appearance of a product's peak.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2850 | C-H Stretch | -CH₂- and -CH₃ |

| 1615, 1500 | C=C Stretch | Aromatic Ring |

| 1470-1370 | C-H Bend | -CH₂- and -CH₃ |

| ~820 | C-H Out-of-plane Bend | Substituted Benzene |

Note: These are typical frequency ranges for the indicated functional groups. libretexts.orgdocbrown.infodocbrown.info

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is a fundamental technique for separating mixtures and assessing the purity of a compound. rsc.org For this compound, both gas and liquid chromatography are valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, GC would separate the compound from impurities or other reaction components based on its boiling point and affinity for the chromatographic column. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint.

Despite the suitability of this technique, specific experimental data, such as retention times on particular columns or detailed electron ionization (EI) fragmentation patterns for this compound, are not documented in dedicated studies. While general principles of fragmentation for alkylbenzenes and bromoalkanes are well-understood, empirically determined data for this specific molecule is not present in the surveyed literature. Analysis of related ring-substituted bromoamphetamine analogs has demonstrated the utility of GC-MS in differentiating regioisomers, particularly after derivatization researchgate.net. However, no such application has been published for this compound.

Predicted mass spectrometry data for various adducts of the parent molecule have been calculated, though these are not a substitute for experimental results.

Table 1: Predicted Mass Spectrometry Adducts for C₁₀H₁₃Br

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.02735 |

| [M+Na]⁺ | 235.00929 |

| [M-H]⁻ | 211.01279 |

| [M+NH₄]⁺ | 230.05389 |

Data sourced from computational predictions, not experimental verification. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment for non-volatile or thermally labile compounds. For a compound like this compound, a reverse-phase HPLC method would typically be employed to determine its purity. Since the molecule is achiral, stereoisomer analysis is not applicable.

The scientific literature lacks specific, validated HPLC methods for the quantitative analysis or purity determination of this compound. Method development for a related compound, phenethyl bromide, utilized a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, which suggests a potential starting point for method development sielc.com. However, without experimental application to this compound, parameters such as retention time, optimal mobile phase composition, and detector wavelength remain undetermined.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would only be applicable if this compound, or a stable derivative thereof, could be prepared as a single crystal of sufficient quality.

A comprehensive search of crystallographic databases and the broader scientific literature yielded no evidence of a crystal structure determination for this compound or any of its immediate crystalline derivatives. While crystal structures for more complex molecules containing a dimethylbenzene subunit have been reported, their structural parameters are not relevant to the target compound researchgate.netnih.gov. Therefore, no data on its solid-state conformation, unit cell parameters, or crystal system is available.

No Publicly Available Computational Chemistry and Theoretical Studies Found for this compound

Following a comprehensive search of scholarly articles, scientific databases, and academic journals, no specific computational chemistry or theoretical studies focusing on the compound this compound were identified. The search for quantum chemical calculations, including Density Functional Theory (DFT) applications and ab initio methods for mechanistic insights, yielded no results for this particular molecule.

Similarly, investigations into transition state modeling, reaction pathway elucidation, activation energy barriers, and the stability of reaction intermediates specifically involving this compound did not uncover any published research. Furthermore, no records of molecular dynamics simulations for the conformational analysis of this compound were found in the public domain.

This absence of dedicated research literature prevents the creation of an article based on the requested detailed outline, as no data on its electronic structure, reactivity, reaction mechanisms, or conformational behavior from a computational standpoint appears to be currently available. Therefore, the subsequent sections of the proposed article structure remain unpopulated due to the lack of specific scientific findings for this compound.

Computational Chemistry and Theoretical Studies of 1 2 Bromoethyl 2,4 Dimethylbenzene

Prediction of Spectroscopic Parameters from First Principles

The primary method for these predictions is Density Functional Theory (DFT), often paired with various basis sets (e.g., 6-311++G(d,p)) that approximate the molecular orbitals. nepjol.info These calculations begin with the optimization of the molecule's geometric structure to find its lowest energy conformation. researchgate.net Once the optimized geometry is obtained, further calculations can predict a range of spectroscopic data.

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies, intensities, and normal modes of the molecule. nih.gov For a molecule like 1-(2-bromoethyl)-2,4-dimethylbenzene, these calculations would identify characteristic vibrational bands. For instance, based on studies of similar molecules like ethylbenzene (B125841), one would expect to predict:

Aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region. docbrown.info

Aliphatic C-H stretching vibrations from the ethyl and methyl groups, typically between 3000 and 2850 cm⁻¹. docbrown.info

Benzene (B151609) ring C-C stretching vibrations, which give rise to characteristic peaks around 1600 and 1500 cm⁻¹. docbrown.info

C-H in-plane and out-of-plane bending vibrations. nepjol.info

Vibrations associated with the C-Br bond, which are expected at lower frequencies.

The table below presents a representative example of theoretically predicted vibrational frequencies for the parent molecule, ethylbenzene, calculated using the B3LYP method with a 6-311++G(d,p) basis set. This illustrates the type of data that can be generated for this compound.

Table 1: Representative Predicted Vibrational Frequencies for Ethylbenzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3085 |

| Aromatic C-H Stretch | 3064 |

| Aliphatic CH₃ Asymmetric Stretch | 2980 |

| Aliphatic CH₂ Asymmetric Stretch | 2965 |

| Aliphatic CH₃ Symmetric Stretch | 2940 |

| Aliphatic CH₂ Symmetric Stretch | 2880 |

| Benzene Ring C-C Stretch | 1605 |

| Benzene Ring C-C Stretch | 1585 |

| Aliphatic CH₂ Scissor | 1465 |

| Aliphatic CH₃ Asymmetric Bend | 1450 |

Data is illustrative and based on typical results for ethylbenzene from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: First-principles calculations can also predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). For this compound, such calculations would predict distinct signals for the aromatic protons based on their substitution pattern, as well as signals for the two methyl groups and the two methylene (B1212753) groups of the bromoethyl chain.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a common method used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.net For aromatic compounds, these calculations can predict the π → π* transitions characteristic of the benzene ring. researchgate.net

The accuracy of these ab initio predictions is highly dependent on the chosen level of theory and basis set. However, modern computational methods have demonstrated excellent agreement with experimental spectroscopic data for a wide range of organic molecules, making them an invaluable tool for structural elucidation and characterization. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological activity. wikipedia.org These models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties. wikipedia.org While no specific QSAR studies focusing on this compound were identified, extensive research on analogous systems, such as benzene derivatives, halogenated aromatic compounds, and other aromatic molecules, provides a clear framework for how such a model could be developed. aalto.finih.govnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally measured activity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the activity.

Validation: The model's predictive power is rigorously tested.

Molecular Descriptors in QSAR for Aromatic Compounds: For aromatic compounds analogous to this compound, several classes of descriptors are commonly employed in QSAR studies:

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor, particularly for modeling toxicity, as it relates to the compound's ability to cross cell membranes. mdpi.comnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nepjol.infonih.gov For instance, LUMO energy can be related to the electrophilicity of nitroaromatic compounds and their mutagenicity. nih.gov

Steric/Topological Descriptors: These descriptors quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that describe molecular branching and connectivity. mdpi.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe orbital energies and nodal orientations, which have been shown to be important in the interaction of a drug with its receptor. nih.govnih.gov

Examples of QSAR Models for Analogous Systems: QSAR studies on substituted benzenes have successfully modeled various activities, including acute toxicity to aquatic organisms and enzyme inhibition. aalto.finih.gov For example, a study on the toxicity of 69 substituted benzenes to the fathead minnow developed robust QSAR models using descriptors selected through regression analysis. researchgate.net Similarly, QSAR models for halogenated compounds have been developed to predict their binding affinity to receptors. acs.org

The table below summarizes the types of descriptors and the activities modeled in representative QSAR studies on analogous aromatic systems.

Table 2: Descriptors and Modeled Activities in QSAR Studies of Analogous Aromatic Compounds

| Compound Class | Modeled Activity | Key Descriptor Types |

|---|---|---|

| Substituted Benzenes | Acute Toxicity (LC₅₀) | Hydrophobicity (logP), Electronic, Topological |

| Nitroaromatic Compounds | Mutagenicity | Hydrophobicity (logP), Electronic (LUMO Energy) |

| Halogenated Estradiol Derivatives | Receptor Binding Affinity | Steric (CoMFA fields), Electronic |

| Phenylalkylamines | Hallucinogenic Activity | Quantum Chemical (Orbital Energies), Hydrophobic (π) |

This table provides examples from various QSAR studies on classes of compounds structurally related to this compound.

These examples demonstrate that the QSAR methodology is a well-established and powerful tool for predicting the activity of new chemical entities based on their structure. For this compound, a QSAR model could be developed to predict properties like its potential toxicity, environmental fate, or biological activity, provided a suitable dataset of related compounds with measured activities is available.

Applications of 1 2 Bromoethyl 2,4 Dimethylbenzene in Advanced Materials and Polymer Science

Role as a Monomer or Initiator in Polymerization Reactions

The presence of a reactive carbon-bromine bond makes 1-(2-bromoethyl)-2,4-dimethylbenzene a valuable component in initiating polymerization reactions. This functionality is particularly crucial in controlled polymerization techniques where the initiation step dictates the structure and properties of the final polymer.

Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.org The process relies on the reversible activation and deactivation of growing polymer chains, which is mediated by a transition metal catalyst. acs.org The initiator, typically an alkyl halide, is a key component as it determines the number of growing polymer chains and becomes one of the end groups of the resulting polymer. cmu.educmu.edu

This compound is structurally suited to act as an initiator in ATRP. The process would begin with the homolytic cleavage of the C-Br bond by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical that can then react with monomer units to start the polymerization, while the metal complex is oxidized (e.g., to Cu(II)Br₂). wikipedia.orgacs.org The high reactivity of the bromine atom allows for rapid and quantitative initiation, which is essential for producing polymers with narrow molecular weight distributions. researchgate.net

The use of this initiator incorporates the 2,4-dimethylphenethyl group at the α-terminus of the polymer chain, imparting specific chemical properties to the final material. The other end of the chain retains the bromine atom, which can be used for further post-polymerization modifications. cmu.edu

Table 1: Potential Monomers for ATRP Initiated by this compound

| Monomer Class | Example Monomer | Resulting Polymer Segment |

| Styrenes | Styrene (B11656) | Polystyrene |

| Acrylates | Methyl acrylate | Poly(methyl acrylate) |

| Methacrylates | Methyl methacrylate (MMA) | Poly(methyl methacrylate) |

| Acrylamides | N-isopropylacrylamide | Poly(N-isopropylacrylamide) |

Polycondensation Reactions

While not a typical monomer for step-growth polycondensation due to its monofunctional nature, this compound can be used to create macromonomers or block copolymers that participate in such reactions. For instance, it can initiate the ATRP of a monomer like styrene to produce a well-defined polystyrene chain with a terminal bromine atom. This functional polystyrene can then be modified and used as a macroinitiator or a segment in a subsequent polycondensation reaction, leading to the formation of diblock copolymers. This approach combines the advantages of different polymerization mechanisms to create complex polymer architectures.

Synthesis of Functional Polymers and Copolymers

The reactivity of the bromoethyl group allows for the integration of the 2,4-dimethylbenzene moiety into various polymer structures, leading to materials with tailored functionalities.

Crosslinking Agents in Polymer Networks

As a monofunctional halide, this compound cannot act as a crosslinking agent on its own, as crosslinkers require at least two reactive groups to form bridges between polymer chains. However, related difunctional or polyfunctional analogs, such as α,α'-dibromo-p-xylene or bis(bromoethyl)dimethylbenzene, are used to create crosslinked polymer networks. researchgate.net In these systems, each bromoethyl group can initiate the growth of a polymer chain, and the linking aromatic core results in a network structure. This is a common strategy in the synthesis of materials like poly(p-xylylene) and its derivatives. researchgate.net

Precursors for Polymer-Bound Reagents or Catalysts

The synthesis of functional polymers can be achieved through the post-polymerization modification of a precursor polymer. rsc.org The bromoethyl group in this compound serves as an effective electrophilic site for grafting onto polymer backbones containing nucleophilic groups (e.g., hydroxyl or amine groups).

Alternatively, a polymer can be synthesized with bromo-functional pendant groups, which are then modified. For example, a bromo-substituted polymer can undergo reactions like the Ullmann coupling to attach new functional groups, such as amines. mdpi.com By attaching the 2,4-dimethylphenyl moiety to a polymer support, the aromatic ring can be further functionalized to act as a ligand for a metal catalyst or as a specific binding site, creating a polymer-bound catalyst or reagent. This approach combines the reactivity of the small molecule with the physical properties and processability of the polymer matrix.

Engineering of Novel Material Scaffolds

This compound is a key precursor for the synthesis of substituted poly(p-xylylene) films and scaffolds through chemical vapor deposition (CVD) polymerization. wiley-vch.de The CVD process involves the pyrolysis of a precursor, which for poly(p-xylylene) is typically a paracyclophane derivative. However, substituted xylenes (B1142099) with leaving groups like bromine can also be used.

In this process, this compound is vaporized and then heated to a high temperature (pyrolysis), causing the elimination of hydrogen bromide (HBr). This step generates a highly reactive intermediate: 2,4-dimethyl-p-quinodimethane. This reactive monomer is then introduced into a deposition chamber at room temperature, where it spontaneously polymerizes on any exposed surface to form a thin, conformal film of poly(2,4-dimethyl-p-xylylene). mdpi.comresearchgate.net

Table 2: Steps in CVD Polymerization using this compound

| Step | Process | Temperature | Description |

| 1 | Vaporization | ~90-150 °C | The solid or liquid precursor is converted into a gas under vacuum. |

| 2 | Pyrolysis | >650 °C | The precursor gas is passed through a furnace, eliminating HBr to form the reactive quinodimethane monomer. |

| 3 | Deposition | Room Temperature | The monomer gas enters a deposition chamber and polymerizes on all surfaces, forming a uniform polymer film. |

This solvent-free deposition method is ideal for coating complex, three-dimensional objects and creating pinhole-free films. wiley-vch.de By performing the deposition onto a sublimating template, such as ice, it is possible to fabricate porous, three-dimensional monoliths of the polymer, creating novel material scaffolds with high surface area and controlled porosity. mdpi.com The methyl groups on the benzene (B151609) ring in the resulting polymer enhance its solubility and modify its mechanical and thermal properties compared to unsubstituted poly(p-xylylene).

Lack of Documented Applications in Advanced Materials for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research or applications have been identified for the chemical compound this compound in the fields of advanced responsive materials and polymer science, or in the fabrication of nanomaterials.

Extensive queries were conducted to find instances of this compound's use, particularly within the specified areas of:

Organometallic Chemistry Involving 1 2 Bromoethyl 2,4 Dimethylbenzene Derivatives

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The transformation of the electrophilic carbon-bromine bond in 1-(2-bromoethyl)-2,4-dimethylbenzene into a nucleophilic carbon-metal bond is a fundamental step in its utilization in organometallic synthesis. This is typically achieved through the formation of Grignard or organolithium reagents.

Mechanism of Formation of Carbon-Metal Bonds

The formation of a Grignard reagent, specifically 2,4-dimethylphenethylmagnesium bromide, from this compound involves the reaction of the alkyl halide with magnesium metal. This process is generally understood to occur on the surface of the magnesium and is initiated by a single-electron transfer (SET) from the magnesium to the alkyl halide. This transfer results in the formation of an alkyl radical and a magnesium radical cation. These species then rapidly combine to form the organomagnesium compound. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting Grignard reagent.

Similarly, the synthesis of the corresponding organolithium reagent, 2,4-dimethylphenethyllithium, is achieved by reacting this compound with lithium metal. This reaction also proceeds through a radical mechanism, requiring two equivalents of lithium. One equivalent reduces the alkyl halide to an alkyl radical, which is then reduced by a second equivalent of lithium to form the carbanionic organolithium species. Hydrocarbon solvents like pentane or hexane are commonly used for this transformation.

Reactivity of Formed Organometallic Species

Both the Grignard and organolithium reagents derived from this compound are potent nucleophiles and strong bases. The polarity of the carbon-metal bond, with a partial negative charge on the carbon atom, dictates their reactivity. They readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. For instance, the reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. These reagents are highly sensitive to protic solvents, such as water and alcohols, which will protonate the carbanionic carbon and quench the reagent's reactivity.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The organometallic derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules.

Palladium-Catalyzed Cross-Coupling of Aryl/Benzyl Halides

Palladium-catalyzed cross-coupling reactions provide a versatile platform for forming new carbon-carbon bonds by coupling an organometallic reagent with an organic halide.

Suzuki Coupling: In a Suzuki-type reaction, the Grignard or organolithium reagent derived from this compound would first be converted to an organoboron species, such as a boronic acid or boronic ester. This organoboron compound can then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While this compound itself is not the typical substrate for a Heck reaction, its derivatives formed through other reactions could be. The mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to give the coupled product.

A representative example of a Suzuki-Miyaura cross-coupling reaction involving a benzyl bromide is shown in the table below. While this example does not use this compound specifically, it illustrates the general conditions and outcomes of such reactions.

| Entry | Benzyl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Methylbenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxybenzyl bromide | 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 3 | Benzyl bromide | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 88 |

Regioselectivity and Stereoselectivity in Coupling

In cross-coupling reactions involving substituted aryl halides, the regioselectivity is primarily determined by the position of the halogen on the aromatic ring. For this compound, the coupling will occur at the benzylic position where the bromine is attached.

Stereoselectivity becomes a crucial aspect when the reaction creates a new stereocenter. In the case of cross-coupling reactions with derivatives of this compound that are prochiral at the benzylic position, the choice of chiral ligands on the palladium catalyst can influence the stereochemical outcome of the reaction, potentially leading to the formation of one enantiomer in excess. The stereospecificity of Suzuki-Miyaura cross-coupling reactions of chiral secondary benzylic boronic esters has been demonstrated to proceed with retention of configuration, highlighting the potential for stereocontrolled synthesis.

Applications in Catalysis as Ligand Precursors

The synthesis of phosphine ligands is a significant area of research in catalysis, as the electronic and steric properties of these ligands can be fine-tuned to control the activity and selectivity of metal catalysts. Organometallic reagents derived from this compound, such as the Grignard or organolithium species, can serve as valuable precursors for the synthesis of novel phosphine ligands.

The general approach involves the reaction of the organometallic reagent with a phosphorus halide, such as chlorodiphenylphosphine (Ph₂PCl), to form a new carbon-phosphorus bond. The resulting phosphine, 2-(2,4-dimethylphenyl)ethyl-diphenylphosphine, can then be employed as a ligand in various transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The steric bulk and electronic properties imparted by the 2,4-dimethylphenyl group can influence the catalytic performance of the resulting metal complex.

| Precursor | Phosphine Halide | Resulting Ligand | Potential Catalytic Application |

| 2,4-Dimethylphenethylmagnesium bromide | Chlorodiphenylphosphine | 2-(2,4-Dimethylphenyl)ethyl-diphenylphosphine | Suzuki-Miyaura Coupling |

| 2,4-Dimethylphenethyllithium | Dichlorophenylphosphine | Bis(2-(2,4-dimethylphenyl)ethyl)phenylphosphine | Heck Reaction |

The development of new phosphine ligands is crucial for advancing chemical synthesis by enabling more efficient and selective catalytic processes.

Future Research Directions and Unexplored Avenues for 1 2 Bromoethyl 2,4 Dimethylbenzene

Development of Novel Green Synthetic Routes

The traditional synthesis of alkyl halides often involves reagents and conditions that are not environmentally benign. Future research will likely focus on developing "green" synthetic pathways to 1-(2-bromoethyl)-2,4-dimethylbenzene that prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Key research objectives in this area could include:

Catalytic Approaches: Investigating novel catalysts to replace stoichiometric reagents is a cornerstone of green chemistry. Research could focus on developing heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For instance, solid acid catalysts could be explored for the alkylation of xylene, replacing traditional Lewis acids that generate significant waste streams. researchgate.netacs.org

Alternative Brominating Agents: The use of safer and more efficient brominating agents is another critical avenue. Exploring alternatives to elemental bromine, such as N-bromosuccinimide (NBS) in conjunction with photochemistry, could offer a milder and more selective method for benzylic bromination, a potential route to the target compound. libretexts.org

Flow Chemistry: The implementation of continuous flow reactors can offer significant advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow synthesis for this compound could lead to higher yields, improved purity, and a smaller environmental footprint compared to batch processing.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov Future work could explore photocatalytic methods for the hydrobromination of a corresponding styrene (B11656) derivative or the direct C-H functionalization of 2,4-dimethylbenzene derivatives.

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Development of solid acid catalysts for xylene alkylation. |

| Alternative Reagents | Improved safety and selectivity | Utilization of N-bromosuccinimide (NBS) for bromination. libretexts.org |

| Flow Chemistry | Enhanced safety, scalability, and control | Design of a continuous flow process for synthesis. |

| Photocatalysis | Mild reaction conditions, high selectivity | Exploration of light-mediated C-H functionalization or hydrobromination. nih.gov |

Exploration of Bio-based Feedstocks for Synthesis

The chemical industry's reliance on petroleum-based feedstocks is a major sustainability challenge. A significant future research direction will be the development of synthetic routes to this compound that utilize renewable, bio-based starting materials. researchgate.net

Lignocellulosic biomass is a rich source of aromatic compounds, which can be converted into valuable chemical building blocks. glbrc.orgkit.edu Research in this area could investigate the conversion of biomass-derived platform molecules, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), into substituted aromatic compounds like 2,4-dimethylbenzene. mdpi.com

Potential research pathways include:

Lignin (B12514952) Valorization: Lignin, a major component of biomass, is a complex polymer of aromatic subunits. glbrc.org Developing efficient methods for the depolymerization and selective conversion of lignin into specific aromatic compounds, including xylenes (B1142099), would provide a renewable source for the synthesis of this compound.

Furan-to-Aromatics Chemistry: Biomass-derived furans can be converted to aromatic compounds through Diels-Alder reactions. csic.estandfonline.com Future studies could focus on optimizing catalytic processes to produce 2,4-dimethylbenzene from furanic compounds, which can then be further functionalized.

Metabolic Engineering: Advances in metabolic engineering and synthetic biology could enable the direct microbial production of specialty aromatic compounds from simple sugars. nih.govresearchgate.net This approach could offer a highly sustainable and direct route to key precursors of this compound.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and designing new applications. Ultrafast spectroscopy techniques, with their ability to probe chemical processes on femtosecond timescales, offer a powerful tool for these investigations. msu.edu

Future research could employ techniques such as transient absorption spectroscopy to study:

C-Br Bond Dynamics: Elucidating the dynamics of carbon-bromine bond cleavage is fundamental to understanding the reactivity of this compound in nucleophilic substitution and elimination reactions. nih.govaip.orgelsevierpure.comresearchgate.net By observing the transient species formed upon photoexcitation, researchers can gain insights into the electronic and structural changes that govern these processes.

Reaction Intermediates: The direct observation of short-lived reaction intermediates, such as carbocations or radicals, can provide invaluable information about reaction pathways. This knowledge can be used to control reaction selectivity and suppress the formation of unwanted byproducts.

Solvent Effects: The surrounding solvent environment can significantly influence reaction rates and outcomes. Ultrafast spectroscopy can be used to probe the dynamics of solvent-solute interactions and their role in stabilizing transition states and intermediates.

Machine Learning and AI in Reaction Prediction for Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. engineering.org.cn For derivatives of this compound, these computational tools can accelerate the discovery of new reactions and optimize existing processes.

Future research in this domain could focus on:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel synthetic routes to complex molecules derived from this compound. researchgate.net These algorithms can analyze vast reaction databases to identify the most efficient and cost-effective pathways.

Reaction Condition Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation of this compound. semanticscholar.org This can significantly reduce the number of experiments required, saving time and resources.

Predicting Properties of Derivatives: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be used to predict the biological and material properties of novel derivatives of this compound before they are synthesized. nih.goviapchem.org This predictive capability can guide the design of new functional molecules.

Yield Prediction: By integrating quantum chemical calculations with machine learning algorithms, it is possible to predict the yield of chemical reactions with high accuracy. mdpi.com Applying these models to reactions involving this compound could help in selecting the most promising synthetic strategies.

| AI Application | Potential Impact | Research Objective |

| Retrosynthesis | Accelerated discovery of synthetic routes | Develop AI models to propose efficient syntheses of complex derivatives. researchgate.net |

| Reaction Optimization | Reduced experimental effort | Train ML algorithms to predict optimal reaction conditions. semanticscholar.org |

| Property Prediction | Guided design of new molecules | Build QSAR models to forecast the properties of novel derivatives. nih.gov |

| Yield Prediction | Informed selection of synthetic strategies | Combine quantum chemistry and ML to predict reaction yields. mdpi.com |

Design of New Functional Materials with Tuned Properties

The unique combination of an aromatic ring and a reactive bromoethyl group makes this compound a versatile building block for the synthesis of new functional materials. bloomtechz.com Future research will likely focus on leveraging this structure to create polymers and small molecules with tailored optical, electronic, and mechanical properties.

Potential areas of exploration include:

Functional Polymers: The bromoethyl group can be readily converted to other functional groups, enabling the incorporation of this compound into a variety of polymer architectures. researchgate.netmdpi.com20.210.105 This could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conjugated Materials: By designing reactions that extend the conjugation of the aromatic system, it may be possible to create novel chromophores and fluorophores with interesting photophysical properties. emorychem.sciencersc.org These materials could find applications in sensing, imaging, and optoelectronics.

Self-Assembling Systems: The introduction of specific functional groups onto the 2,4-dimethylphenyl core can be used to direct the self-assembly of molecules into well-defined nanostructures. This bottom-up approach to materials design could lead to the creation of new catalysts, sensors, and drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-2,4-dimethylbenzene?

The synthesis typically involves bromination of 2,4-dimethyltoluene followed by substitution to introduce the bromoethyl group. A common approach uses N-bromosuccinimide (NBS) as the brominating agent in a solvent like carbon tetrachloride or acetonitrile under controlled conditions . For alkylation, Friedel-Crafts reactions (e.g., using AlCl₃ as a catalyst) may be employed, analogous to methods for related bromoethylbenzene derivatives . Optimization includes temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions.

Q. How can the purity of this compound be assessed using HPLC?

Reverse-phase HPLC with a Newcrom R1 column is effective. A mobile phase of acetonitrile/water (e.g., 70:30 v/v) with 0.1% phosphoric acid (or formic acid for MS compatibility) provides baseline separation. Adjusting the gradient (e.g., 5–95% MeCN over 20 minutes) and flow rate (1.0 mL/min) optimizes resolution. Detection at 210–254 nm is recommended . For preparative isolation, scale-up using 3 µm particle columns improves throughput.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ ~2.3 ppm, bromoethyl protons at δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- HRMS : Validate molecular weight (C₁₀H₁₃Br, [M+H]⁺ = 229.0295) .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) if single crystals are obtained .

Advanced Research Questions

Q. How do the methyl groups at the 2- and 4-positions influence the bromoethyl moiety’s reactivity in nucleophilic substitutions?

The electron-donating methyl groups increase steric hindrance, slowing SN2 reactions compared to less-substituted analogs (e.g., 1-(2-bromoethyl)benzene). Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., KI) reveal lower reaction rates by ~30% versus unsubstituted derivatives . Computational DFT analysis can map transition-state geometries to quantify steric effects.

Q. What challenges arise in crystallizing this compound, and how can SHELX address them?

Crystallization is hindered by the compound’s low melting point and oily consistency. Co-crystallization with host molecules (e.g., cyclodextrins) or slow evaporation in hexane/ethyl acetate mixtures may yield suitable crystals. SHELXL handles twinning and high-resolution data, refining anisotropic displacement parameters to resolve disorder in the bromoethyl chain .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like cytochrome P450 or kinase enzymes (based on structural analogs ) can predict binding affinities. QSAR models trained on halogenated benzene derivatives estimate logP (~4.6) and toxicity (e.g., LC50 via EPI Suite). MD simulations assess stability in lipid bilayers for membrane permeability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.